Vacuolin-1

Vue d'ensemble

Description

Vacuolin-1 is a cell-permeable inhibitor of lysosomal exocytosis that prevents Ca2±dependent fusion of lysosomes with the plasma membrane and the release of lysosomal content . It does not affect other membrane-bound organelles (including enlargeosomal exocytosis), disturb the organization of the actin or tubulin cytoskeletal network, nor interfere with trafficking along the endocytic or secretory pathways .

Synthesis Analysis

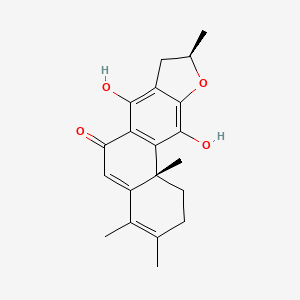

While there is limited information available on the synthesis of Vacuolin-1, a study has identified 14 Vacuolin-1 analogues as autophagy inhibitors through virtual drug screening . Based on these results, 17 Vacuolin-1 analogues were designed and synthesized, and 13 of them were found to be autophagy inhibitors .Molecular Structure Analysis

The molecular structure of Vacuolin-1 is complex, and its analysis is still an active area of research. A study has expanded the pool of useful autophagy inhibitors and revealed the structural-activity relationship of Vacuolin-1 analogues .Applications De Recherche Scientifique

Vacuolin-1: A Comprehensive Analysis of Scientific Research Applications

Inhibition of Lysosomal Exocytosis: Vacuolin-1 is known to be a potent and cell-permeable inhibitor of Ca2±dependent lysosomal exocytosis. This process is crucial for plasma membrane repair, as exocytic fusion of lysosomes triggered by plasma membrane damage is a major source of the membrane required for resealing .

2. Impairment of Endosomal Trafficking and Metastasis Research has shown that Vacuolin-1 (V1) can block endosome maturation by activating RAB5, which compromises the biogenesis and function of lysosomes. This includes the fusion of autophagosomes with lysosomes and endosomal-lysosomal degradation, processes implicated in tumor metastasis .

Autophagy Inhibition: Vacuolin-1 potently and reversibly inhibits autophagy by activating Rab5, affecting the fusion of EGFR endosomes with lysosomes in cells such as HeLa cells .

Drug Screening and Analogue Identification: Studies involving virtual drug screening have identified Vacuolin-1 analogues as autophagy inhibitors, highlighting its potential as a lead compound in drug discovery for conditions where modulation of autophagy is therapeutic .

Enhancement of Cell Differentiation: Vacuolin-1 has been found to modulate signaling pathways to promote differentiation in certain cell types. For instance, it enhances RA-induced differentiation of human myeloblastic leukemia cells by modulating a CD11b/FAK/LYN/SLP-76 signaling axis .

Mécanisme D'action

Target of Action

Vacuolin-1 primarily targets capping protein Zβ (CapZβ) and lysosomes . CapZβ is a protein that plays a crucial role in the dynamics of focal adhesions (FAs), which are important for cell migration and metastasis . Lysosomes are cellular organelles involved in the degradation and recycling of cellular waste, and their exocytosis is inhibited by Vacuolin-1 .

Mode of Action

Vacuolin-1 interacts with its targets to inhibit certain cellular processes. It binds to CapZβ, inhibiting endosomal trafficking and metastasis . It also blocks the Ca2±dependent exocytosis of lysosomes, preventing the release of lysosomal content without affecting the process of resealing .

Biochemical Pathways

Vacuolin-1 affects several biochemical pathways. It inhibits autophagosome-lysosome fusion and general endosomal-lysosomal degradation, which are part of the autophagy and endocytosis pathways . It also compromises the assembly-disassembly dynamics of focal adhesions (FAs) by inhibiting the recycling and degradation of integrins .

Pharmacokinetics

It is described as a cell-permeable compound , suggesting that it can cross cell membranes and reach its intracellular targets

Result of Action

Vacuolin-1 has significant effects at the molecular and cellular levels. It significantly inhibits colony formation, migration, and invasion of various cancer cells in vitro . In various experimental or transgenic mouse models, Vacuolin-1 significantly suppresses the metastasis and/or tumor growth of breast cancer or melanoma . It also enhances the differentiation of human myeloblastic leukemia cells .

Safety and Hazards

Vacuolin-1 is classified as Acute Toxicity: Oral, Category 4, H302 . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

Vacuolin-1 has been found to inhibit endosomal trafficking and metastasis via CapZβ, which has implications for cancer treatment . It also enhances RA-induced differentiation of human myeloblastic leukemia cells . Future research may focus on developing Vacuolin-1 analogues with high potency and identifying the molecular targets of Vacuolin-1 .

Propriétés

IUPAC Name |

2-N-[(E)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24IN7O/c27-21-9-7-8-20(18-21)19-28-32-24-29-25(33-14-16-35-17-15-33)31-26(30-24)34(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-13,18-19H,14-17H2,(H,29,30,31,32)/b28-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEJTSRAQUFNOP-TURZUDJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24IN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351986-85-1 | |

| Record name | Vacuolin-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

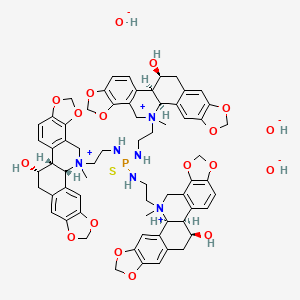

![(2S,8S,15R,22S,25S,26R)-8-Benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B1683388.png)

![5-(4-Methylphenyl)-4-pyrrolidinylthiopheno[2,3-d]pyrimidine](/img/structure/B1683394.png)

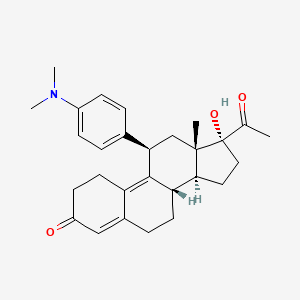

![1-(2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)urea](/img/structure/B1683395.png)